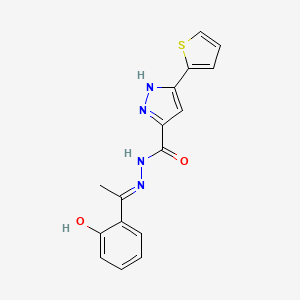

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of aromatic rings, a pyrazole core, and functional groups that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Schiff Base Formation: The final step involves the condensation of the pyrazole derivative with 2-hydroxyacetophenone to form the Schiff base, resulting in the target compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the pyrazole and thiophene rings, along with the Schiff base, contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its efficacy as a therapeutic agent

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl ring instead of a thiophene ring.

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings

This detailed overview provides a comprehensive understanding of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through the condensation reaction of 1-(2-hydroxyphenyl)ethanone with thiophene-2-carbohydrazide. The resulting structure features a pyrazole ring, which is known for its pharmacological significance. The compound's molecular formula is C13H12N2O2S, and it possesses distinct functional groups that contribute to its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

In addition to antitumor effects, pyrazole derivatives are noted for their anti-inflammatory activities. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi. For example, studies report that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that this compound may possess similar antimicrobial potential.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of pyrazole derivatives by measuring nitric oxide (NO) production in macrophages. Results showed a significant reduction in NO levels upon treatment with these compounds, indicating their potential as anti-inflammatory agents .

Data Summary

Properties

IUPAC Name |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10(11-5-2-3-6-14(11)21)17-20-16(22)13-9-12(18-19-13)15-7-4-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDANNRNRJDFS-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.